1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then further reacted with appropriate reagents to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit FGFR makes it valuable in studying cell signaling pathways.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- involves its interaction with the FGFR family. By binding to the receptor, it inhibits the receptor’s tyrosine kinase activity, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- can be compared with other similar compounds, such as:
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyrrolo[2,3-b]pyridine and pyrazolyl moieties in 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- contributes to its distinct FGFR inhibitory activity .
Properties
Molecular Formula |
C11H7N5 |
---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H7N5/c12-2-8-4-14-11-10(8)1-7(3-13-11)9-5-15-16-6-9/h1,3-6H,(H,13,14)(H,15,16) |
InChI Key |
UNOPKNXVZJRLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)C3=CNN=C3 |
Origin of Product |
United States |
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